

Introduction to Ethyl Serinate: A Chiral Building Block

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Compound of Interest

Compound Name: Ethyl serinate

Cat. No.: B1587221

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Ethyl serinate is the ethyl ester of the amino acid serine. As serine is a chiral molecule, **ethyl serinate** exists as two stereoisomers: ethyl L-serinate and ethyl D-serinate. It is most commonly utilized in its L-form or as a hydrochloride salt (ethyl L-serinate hydrochloride) to improve stability and handling.^{[1][2][3]} Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a highly versatile chiral building block, or synthon, for the synthesis of complex organic molecules, peptides, and pharmaceutical agents.^{[3][4]}

Core Physicochemical Properties: The Centrality of Molecular Weight

The molecular weight of a compound is a fundamental property that underpins all quantitative laboratory work, from reaction stoichiometry to analytical characterization. For **ethyl serinate**, this value dictates the precise amounts needed for synthesis, the interpretation of mass spectrometry data, and the formulation of solutions for biological assays.

The molecular weight is derived from its molecular formula, $C_5H_{11}NO_3$.^{[5][6][7][8]}

- Carbon (C): 5 atoms \times 12.011 amu = 60.055 amu
- Hydrogen (H): 11 atoms \times 1.008 amu = 11.088 amu
- Nitrogen (N): 1 atom \times 14.007 amu = 14.007 amu
- Oxygen (O): 3 atoms \times 15.999 amu = 47.997 amu

Summing these values yields the molecular weight of 133.15 g/mol .^{[5][6][7][8]} This value is critical for any researcher working with the compound.

Data Summary: Key Physicochemical Properties

The following table summarizes the essential quantitative data for **ethyl serinate** and its common hydrochloride salt form. These parameters are crucial for experimental design, particularly in drug development where properties like solubility and polarity influence bioavailability.

Property	Value (Ethyl L-serinate)	Value (Ethyl L-serinate HCl)	Significance & Context
Molecular Weight	133.15 g/mol [5][6][7][8][9]	169.61 g/mol [1][2][10]	Foundational for all stoichiometric calculations and analytical interpretations.
Monoisotopic Mass	133.0739 Da[7][8]	169.0506 Da[10]	The exact mass used in high-resolution mass spectrometry for unambiguous identification.
Molecular Formula	C ₅ H ₁₁ NO ₃ [5][6][7][8][9]	C ₅ H ₁₂ ClNO ₃ [1][2]	Defines the elemental composition of the molecule.
IUPAC Name	ethyl (2S)-2-amino-3-hydroxypropanoate[7]	ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[10]	Unambiguous chemical nomenclature.
CAS Number	4117-31-1[7][8][9]	26348-61-8[1][2]	A unique identifier for the specific chemical substance.
Appearance	White to off-white solid or colorless liquid[2][6][9]	Beige or white to off-white solid[2][11]	Basic physical state observation.
Predicted Boiling Point	247.9 ± 20.0 °C[9]	N/A	Indicates volatility and aids in selecting purification methods like distillation.
Topological Polar Surface Area (TPSA)	72.6 Å ² [8]	72.6 Å ² [10]	An important predictor of drug transport properties, such as intestinal absorption.

Water Solubility

Soluble[9][11]

Soluble[2]

Crucial for developing aqueous formulations and for biological applications.

Synthesis and Purification: A Self-Validating Workflow

The synthesis of **ethyl serinate**, particularly its hydrochloride salt, is a well-established process. The protocol described here is designed as a self-validating system, where successful isolation and purification inherently confirm the reaction's efficacy.

Experimental Protocol: Synthesis of D,L-Serine Ethyl Ester Hydrochloride

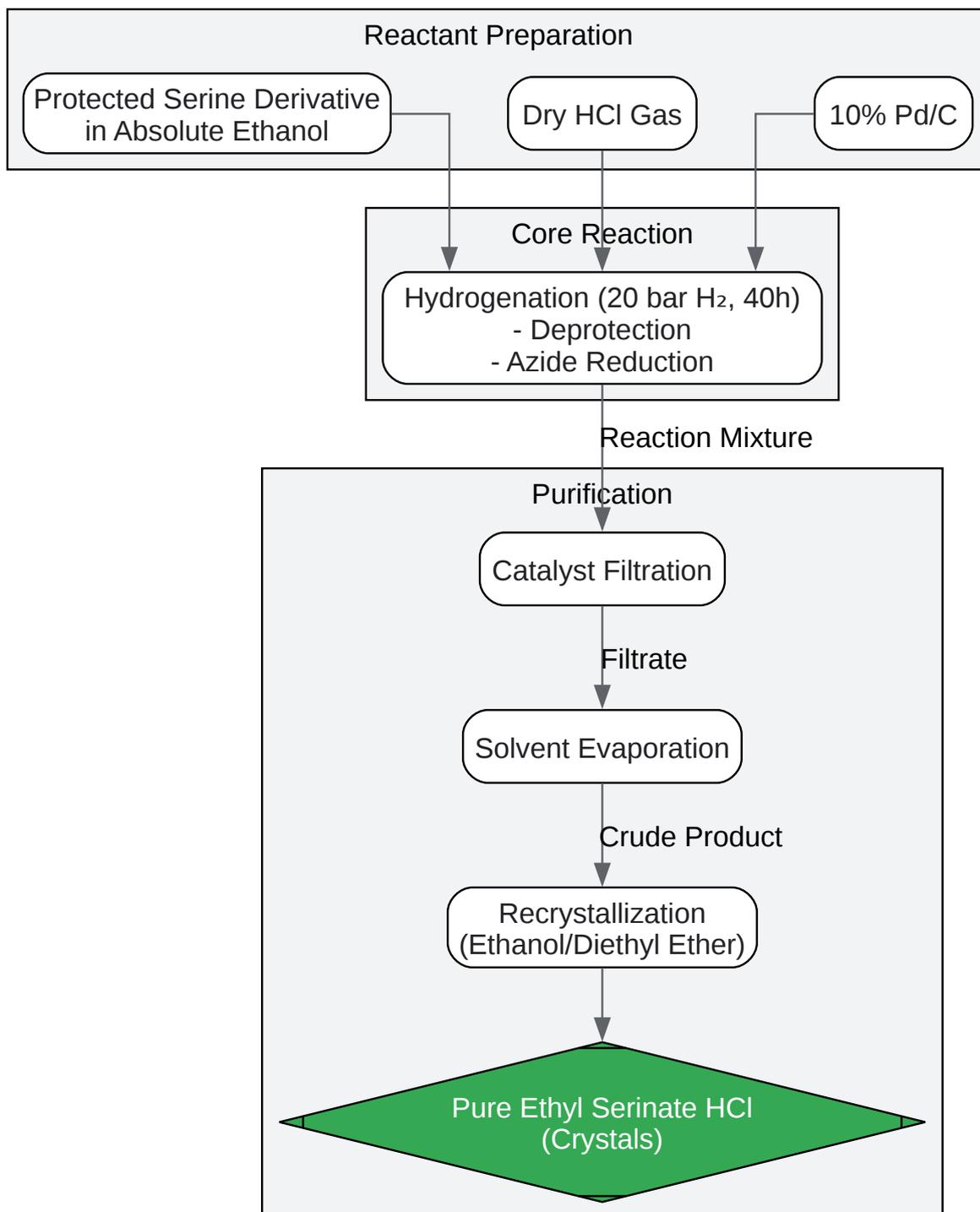
This protocol is adapted from established methods involving the hydrogenation of a protected serine derivative.[12] The use of a protected starting material is a critical experimental choice to prevent side reactions with the amine and hydroxyl groups during intermediate steps not shown.

Step-by-Step Methodology:

- **Reactant Preparation:** Dissolve 1.56 g (0.005 mol) of 2-azido-3-benzyloxypropionic acid benzyl ester in 10 mL of absolute ethanol in a high-pressure reaction vessel.
- **Acidification:** Introduce 1.10 g (0.03 mol) of dry hydrogen chloride gas into the solution. The acidic environment is essential for the final salt formation and catalyzes the esterification.
- **Catalyst Addition:** Add 0.20 g of 10% palladium on activated carbon (Pd/C). Palladium is a highly efficient catalyst for hydrogenation, which will reduce the azide group to an amine and cleave the benzyl protecting group.
- **Hydrogenation:** Seal the autoclave and hydrogenate the mixture for 40 hours at 25°C under a hydrogen pressure of 20 bar. This step simultaneously performs the deprotection and reduction.

- **Work-up and Filtration:** After the reaction, carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains the desired product.
- **Concentration:** Concentrate the filtrate using a rotary evaporator. This removes the ethanol solvent, leaving the crude product.
- **Purification by Recrystallization:** Recrystallize the residue from an ethanol/diethyl ether (1:1) mixture. This is a crucial purification step. The desired product is less soluble in the cold solvent mixture than impurities, allowing for its isolation as pure crystals.
- **Isolation and Drying:** Collect the crystals by filtration and dry them to yield D,L-serine ethyl ester hydrochloride. The expected yield is approximately 96%.[\[12\]](#)

Workflow Visualization: Synthesis of Serine Ethyl Ester HCl



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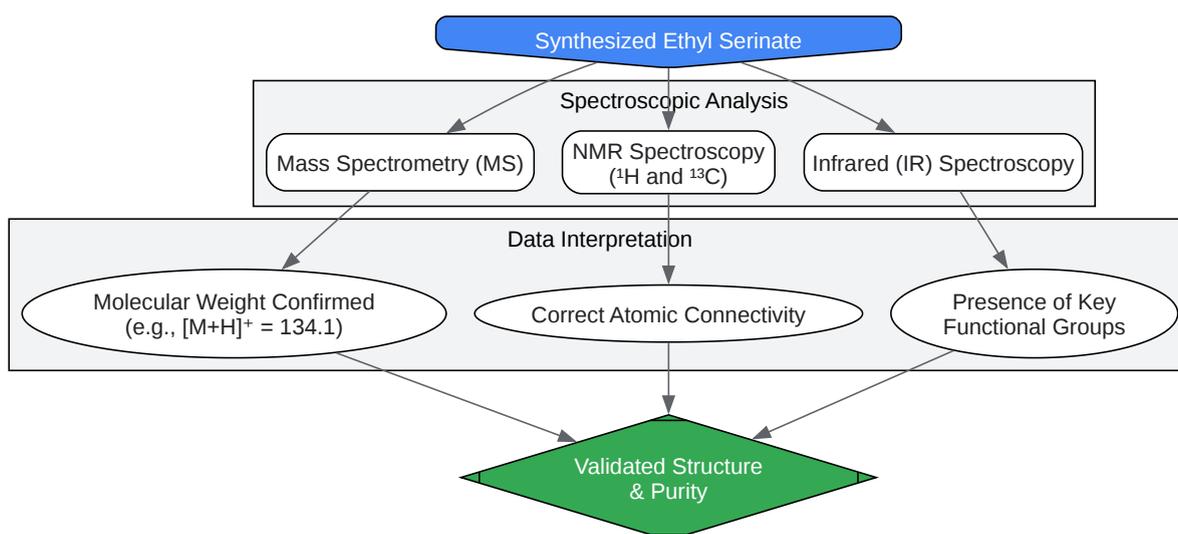
Caption: Workflow for the synthesis and purification of **ethyl serinate** hydrochloride.

Analytical Characterization: Confirming Identity and Purity

Confirming the molecular weight and structure of the synthesized **ethyl serinate** is paramount. This validation is typically achieved through a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** This is the primary technique for confirming molecular weight. Using a method like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For **ethyl serinate**, a protonated molecule $[M+H]^+$ would be detected at an m/z of approximately 134.1, directly confirming the molecular mass.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR provide an atomic-level blueprint of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the peaks, one can confirm the connectivity of all atoms in $C_5H_{11}NO_3$, thus validating the structure and indirectly confirming the molecular weight.
- **Infrared (IR) Spectroscopy:** This technique identifies the functional groups present. The spectrum of **ethyl serinate** will show characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C=O (ester), and C-O bonds, confirming its chemical identity.

Diagram: Analytical Workflow for Structural Validation



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Caption: A typical analytical workflow to validate the structure of **ethyl serinate**.

Applications in Research and Drug Development

The utility of **ethyl serinate** and its derivatives is extensive, primarily leveraging its identity as a chiral amino acid ester.

- **Peptide Synthesis:** L-serine ethyl ester hydrochloride is a valuable building block in the synthesis of peptides and proteins.[3] Its ester group provides temporary protection for the carboxylic acid, while the hydrochloride salt ensures the amine group is protonated and stable.
- **Neuroscience Research:** D-serine ethyl ester hydrochloride is a key compound for studying neurotransmission. It serves as a modulator of N-methyl-D-aspartate (NMDA) receptors,

which are crucial for synaptic plasticity and cognitive functions, making it a valuable tool in research for conditions like schizophrenia.[13]

- **Chiral Synthesis:** As a readily available chiral molecule, it is a starting material for synthesizing more complex enantiomerically pure molecules, which is a critical requirement for modern pharmaceuticals to avoid off-target effects from undesired stereoisomers.
- **Polymer Chemistry:** **Ethyl serinate** can be polymerized, without needing to protect the side-group hydroxyl functionality, to create poly(L-serine).[4] This hydrophilic polypeptide has significant potential in the development of functional biomaterials.
- **Drug Delivery:** The physicochemical properties of related polymers, such as ethyl cellulose, are leveraged in creating film coatings for controlled-release drug formulations.[14] Understanding the properties of simple esters like **ethyl serinate** contributes to the broader knowledge base for designing such systems.

Safety, Handling, and Storage

While **ethyl serinate** hydrochloride is not generally considered hazardous under OSHA 2024 standards, proper laboratory practice is essential.[15]

- **Handling:** Use standard personal protective equipment (PPE), including safety glasses and gloves. In case of contact, rinse eyes or skin with plenty of water.[11]
- **Storage:** To ensure long-term stability and purity, **ethyl serinate** should be stored in a tightly sealed container in a dry, dark place at room temperature.[2] The hydrochloride salt is noted as being hygroscopic (tending to absorb moisture from the air), making sealed storage critical.[2]

Conclusion

Ethyl serinate is far more than a simple chemical with a molecular weight of 133.15 g/mol . This fundamental value is the gateway to its synthesis, analysis, and application. For the researcher and drug development professional, a thorough understanding of its properties—from molecular weight and solubility to its role as a chiral synthon—is essential for leveraging its full potential in creating novel therapeutics, advanced biomaterials, and expanding our understanding of complex biological systems.

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